CDKi hydrochloride

Description

Significance of Cyclin-Dependent Kinases (CDKs) in Cellular Homeostasis

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are pivotal regulators of the cell cycle, a highly conserved and fundamental process in eukaryotic organisms. nih.govencyclopedia.pub The progression through the distinct phases of the cell cycle—G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis)—is orchestrated by the sequential activation and inactivation of various CDK-cyclin complexes. nih.govdoi.org These complexes, formed by the association of a catalytic CDK subunit with a regulatory cyclin subunit, phosphorylate a multitude of substrate proteins to drive the cell from one phase to the next. wikipedia.orgyoutube.com

The significance of CDKs in cellular homeostasis is underscored by their role in critical cell cycle checkpoints, which are surveillance mechanisms that ensure the fidelity of DNA replication and chromosome segregation. nih.govyoutube.com For instance, the transition from the G1 to the S phase is a crucial checkpoint controlled by the activity of CDK4/6-cyclin D and CDK2-cyclin E complexes. doi.orgnih.gov These complexes phosphorylate the retinoblastoma tumor suppressor protein (Rb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis. youtube.comnih.gov

Dysregulation of CDK activity is a hallmark of various proliferative diseases, particularly cancer. wikipedia.orgnih.gov Overexpression of cyclins, inactivating mutations in endogenous CDK inhibitors, or amplification of CDK genes can lead to uncontrolled cell proliferation, a defining characteristic of cancer cells. nih.govnih.gov Consequently, the targeted inhibition of CDKs has emerged as a key area of investigation in oncology research. nih.govnih.gov Beyond cell cycle control, certain CDKs are also involved in the regulation of transcription, mRNA processing, and the differentiation of nerve cells, highlighting their broad impact on cellular function. nih.govmedchemexpress.com

Overview of CDKi Classes and Their Role in Modulating Cellular Processes

Cyclin-dependent kinase inhibitors (CDKis) are broadly classified based on their selectivity for different CDK isoforms. The development of these inhibitors has evolved from non-selective, first-generation compounds to highly selective, third-generation agents. nih.gov

Pan-CDK Inhibitors: The first generation of CDKis, often referred to as pan-CDK inhibitors, exhibit activity against a broad range of CDKs. nih.govnih.gov Compounds like flavopiridol (B1662207) and roscovitine (B1683857) are examples of this class and have been shown to inhibit CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9. nih.gov By targeting multiple CDKs, these inhibitors can induce both cell cycle arrest at the G1/S and G2/M transitions and also impact transcription, which is regulated by CDK7 and CDK9. nih.gov The broad-spectrum activity of pan-CDK inhibitors can lead to the induction of apoptosis (programmed cell death) in cancer cells. nih.govnih.gov

Selective CDK Inhibitors: The challenges associated with the broad targeting of pan-CDK inhibitors spurred the development of more selective compounds. nih.gov A prominent class of selective CDKis are the CDK4/6 inhibitors, which include compounds like palbociclib (B1678290), ribociclib, and abemaciclib (B560072). wikipedia.orgresearchgate.net These inhibitors are designed to specifically target the CDK4 and CDK6 enzymes, which are key regulators of the G1 phase of the cell cycle. nih.govresearchgate.net By selectively inhibiting CDK4/6, these compounds prevent the phosphorylation of Rb, leading to a G1 cell cycle arrest and a halt in proliferation. researchgate.netyoutube.com The high selectivity of these inhibitors is a key attribute in preclinical studies. nih.gov

More recently, inhibitors targeting other specific CDKs, such as CDK2, CDK7, and CDK9, have been developed. nih.govnih.gov For instance, CDK2 inhibitors are being investigated due to the role of CDK2 in the G1/S transition and its potential involvement in resistance to CDK4/6 inhibitors. nih.gov CDK7 and CDK9 inhibitors are of interest for their ability to modulate transcription, which can be particularly relevant in certain types of cancer. nih.gov

The following table provides an overview of the inhibitory activity of some representative CDK inhibitors against various CDK-cyclin complexes, illustrating the spectrum from pan- to selective inhibition.

| Inhibitor | CDK1/cyclin B (IC50, nM) | CDK2/cyclin E (IC50, nM) | CDK4/cyclin D1 (IC50, nM) | CDK6/cyclin D3 (IC50, nM) | CDK9/cyclin T1 (IC50, nM) | Reference |

| Flavopiridol | 30 | 170 | 100 | - | 3 | nih.govnih.gov |

| Roscovitine | 65 | 70 | - | - | 40 | nih.gov |

| Palbociclib | >10000 | >10000 | 11 | 16 | >10000 | medchemexpress.com |

| Ribociclib | >1000 | >1000 | 10 | 39 | - | medchemexpress.com |

| Abemaciclib | - | - | 2 | 10 | - | mdpi.com |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower value indicates greater potency. Data is compiled from multiple preclinical studies.

Rationale for Investigating CDKi Hydrochloride in Preclinical Research Contexts

The investigation of this compound in preclinical research is driven by the fundamental role of CDKs in cell cycle regulation and the dysregulation of this process in cancer. nih.govnih.gov The primary rationale is to explore the potential of these compounds to selectively inhibit the proliferation of cancer cells while minimizing effects on normal cells. Preclinical studies, encompassing both in vitro (cell-based) and in vivo (animal model) experiments, are crucial for characterizing the biological activity and mechanism of action of these inhibitors. nih.govresearchgate.net

Mechanism of Action Studies: A key objective of preclinical research is to elucidate how a this compound exerts its effects at the molecular level. This includes identifying the specific CDK-cyclin complexes it targets and the downstream consequences of this inhibition. nih.gov For example, studies often measure the phosphorylation status of Rb to confirm target engagement by CDK4/6 inhibitors. nih.gov Understanding the precise mechanism is essential for identifying which types of cancer might be most responsive to a particular inhibitor.

Induction of Cell Cycle Arrest and Apoptosis: Preclinical assays are employed to determine the impact of a this compound on cell fate. Researchers assess whether the inhibitor causes a cytostatic effect (cell cycle arrest) or a cytotoxic effect (cell death). researchgate.netnih.gov Flow cytometry analysis is commonly used to quantify the proportion of cells in different phases of the cell cycle, demonstrating, for instance, a G1 arrest induced by a CDK4/6 inhibitor. researchgate.net Furthermore, assays for apoptosis, such as measuring caspase activation or PARP cleavage, are used to determine if the inhibitor can trigger programmed cell death in cancer cells. nih.govresearchgate.net

Selectivity and Potency: Preclinical studies are vital for characterizing the selectivity profile of a this compound. nih.govchemrxiv.org As the CDK family has numerous members with diverse functions, understanding which CDKs are inhibited is critical. nih.gov Live-cell target engagement assays are a powerful tool for quantifying the potency and selectivity of inhibitors against the entire CDK family within a cellular context. nih.gov High selectivity for cancer-relevant CDKs over those essential for normal cell function is a desirable attribute for a preclinical candidate. digitellinc.com

The following table summarizes the typical preclinical investigations undertaken for a this compound.

| Investigation Area | Key Questions Addressed | Common Techniques |

| Target Engagement | Does the compound bind to its intended CDK target(s) in cells? | Western Blot for pRb, Cellular Thermal Shift Assay (CETSA), NanoBRET |

| Cellular Proliferation | Does the compound inhibit the growth of cancer cell lines? | MTT assay, Crystal Violet staining, Colony Formation Assay |

| Cell Cycle Analysis | Does the compound cause arrest at a specific phase of the cell cycle? | Flow Cytometry (Propidium Iodide staining) |

| Apoptosis Induction | Does the compound induce programmed cell death? | Annexin V/PI staining, Caspase activity assays, Western Blot for cleaved PARP |

| In Vivo Efficacy | Does the compound inhibit tumor growth in animal models? | Xenograft and patient-derived xenograft (PDX) models |

The hydrochloride salt form is often used in preclinical studies due to its potential for improved solubility and stability, which can facilitate formulation for both in vitro and in vivo experiments. nih.gov The collective data from these preclinical investigations provide the foundational knowledge for the further development of promising CDK inhibitors.

Structure

3D Structure of Parent

Properties

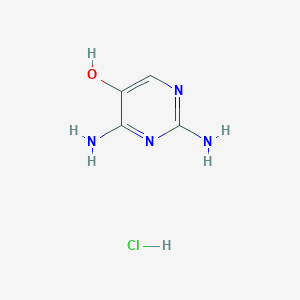

Molecular Formula |

C4H7ClN4O |

|---|---|

Molecular Weight |

162.58 g/mol |

IUPAC Name |

2,4-diaminopyrimidin-5-ol;hydrochloride |

InChI |

InChI=1S/C4H6N4O.ClH/c5-3-2(9)1-7-4(6)8-3;/h1,9H,(H4,5,6,7,8);1H |

InChI Key |

KEFSYBXFZWLDQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)O.Cl |

Origin of Product |

United States |

Discovery and Preclinical Development of Cdki Hydrochloride

Historical Perspectives in CDKi Compound Identification

The journey to identify potent cyclin-dependent kinase inhibitors (CDKis) is rooted in the fundamental understanding of the cell cycle, a tightly regulated process governed by CDKs and their cyclin partners. guidechem.com The realization that dysregulation of this cycle is a hallmark of cancer spurred the search for molecules that could specifically target and inhibit these crucial enzymes. guidechem.comnih.gov

Flavopiridol (B1662207), also known as alvocidib, emerged from this search as a synthetic flavone (B191248) derived from rohitukine, a natural product isolated from the Indian plant Dysoxylum binectariferum. nih.govguidechem.com Rohitukine itself was traditionally used in Indian medicine. guidechem.com Flavopiridol was the first potent inhibitor of CDKs to advance into clinical trials, marking a significant milestone in the field. nih.govnih.gov Its development highlighted the potential of targeting the core cell cycle machinery as a viable anticancer strategy. guidechem.com

Rational Design and High-Throughput Screening Approaches for Flavopiridol Hydrochloride Analogues

The development of Flavopiridol and its analogues has benefited from both rational design and high-throughput screening (HTS) methodologies. The initial discovery of Flavopiridol was based on the chemical modification of the natural product rohitukine. guidechem.com The crystal structure of Flavopiridol in complex with CDK2 has been elucidated, providing a molecular basis for its inhibitory activity and enabling rational drug design. guidechem.comguidechem.com This structural information revealed that the chlorine atom on the phenyl ring of Flavopiridol interacts favorably with the active site of CDK2, contributing to its enhanced kinase inhibition. guidechem.com

High-throughput screening (HTS) has become an indispensable tool in drug discovery, allowing for the rapid testing of large compound libraries against specific biological targets. mdpi.comyoutube.com In the context of CDK inhibitors, HTS assays are employed to identify initial "hits"—compounds that show activity against a particular kinase. mdpi.com These hits then undergo further evaluation and optimization. While specific details on large-scale HTS campaigns leading to the initial discovery of Flavopiridol are not extensively documented in the provided results, the general principles of HTS would have been applied to screen libraries of natural product derivatives and synthetic compounds for CDK inhibitory activity. The process typically involves automated systems to test millions of compounds, with subsequent data analysis to identify promising candidates. youtube.com

Medicinal Chemistry Optimization Strategies for Potency and Selectivity

Once an initial lead compound like Flavopiridol is identified, medicinal chemistry plays a crucial role in optimizing its properties, including potency (the concentration of the drug required to produce a desired effect) and selectivity (the drug's ability to target a specific kinase over others). nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Kinase Inhibition

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its biological activity. For Flavopiridol, SAR studies have provided valuable insights into the chemical features essential for its CDK inhibitory activity. nih.govresearchgate.net

Key findings from SAR studies on Flavopiridol analogues include:

The Piperidinyl Ring: Modifications to the 3-hydroxy-1-methylpiperidinyl (D ring) of Flavopiridol have been shown to significantly impact its CDK inhibitory activity. nih.gov

The Aliphatic Amino Group: The presence of the aliphatic amino group on the A ring is considered very important for its inhibitory function. researchgate.net

The C Ring: The C ring of the flavone structure can accommodate various substituents without a significant loss of activity. researchgate.net

These studies have guided the synthesis of numerous Flavopiridol analogues with the aim of improving potency and selectivity. nih.gov For instance, replacing the piperidine (B6355638) moiety with a pyrrolidine (B122466) led to the development of P276-00, another CDK inhibitor. researchgate.net

Below is a data table summarizing the inhibitory activity of Flavopiridol against various cyclin-dependent kinases.

| Kinase | IC₅₀ (nM) |

| CDK1 | ~30 - 100 |

| CDK2 | ~100 - 170 |

| CDK4 | ~100 |

| CDK6 | ~100 |

| CDK7 | ~300 |

| CDK9 | ~6 - 25 |

| IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data compiled from multiple sources. tocris.comnih.govmedchemexpress.combiomol.com |

Analog Synthesis and Biological Evaluation

The synthesis of Flavopiridol and its analogues is a complex process that has been the subject of optimization to improve efficiency and yield. guidechem.com The general approach involves the synthesis of the flavone core followed by the introduction of the piperidinyl side chain. nih.gov

Once synthesized, these analogues undergo rigorous biological evaluation. This typically involves:

In Vitro Kinase Assays: Testing the compounds directly against a panel of purified kinases to determine their inhibitory potency and selectivity. nih.govnih.gov

Cell-Based Assays: Evaluating the ability of the compounds to inhibit the proliferation of various cancer cell lines. nih.govpsu.edu For example, Flavopiridol has been shown to inhibit the growth of breast and lung cancer cell lines with IC₅₀ values in the nanomolar range. tocris.com

Mechanism of Action Studies: Investigating how the compounds exert their effects at a molecular level, such as inducing cell cycle arrest or apoptosis (programmed cell death). nih.govnih.gov Flavopiridol has been shown to induce cell cycle arrest at the G1 and G2 phases. tocris.com

In Vivo Studies: Testing the most promising compounds in animal models of cancer to assess their efficacy and pharmacokinetic properties. biomol.comnih.gov

The table below presents the anti-proliferative activity of Flavopiridol in different human tumor cell lines.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| DU145 | Prostate Carcinoma | 600 |

| U251 | Glioma | 500 |

| SF539 | Glioma | 400 |

| MCF-7 | Breast Cancer | 25 - 160 |

| IC₅₀ values represent the concentration of the compound that inhibits cell growth by 50%. Data compiled from multiple sources. tocris.compsu.edu |

Through these iterative cycles of design, synthesis, and evaluation, medicinal chemists strive to develop new CDK inhibitors with improved therapeutic profiles. nih.govnih.gov

Molecular and Cellular Mechanisms of Action of Cdki Hydrochloride

Specificity of Kinase Inhibition by Dinaciclib Hydrochloride

Dinaciclib is recognized as a multi-CDK inhibitor, demonstrating high potency against a select group of kinases that are critical for cell cycle regulation and transcriptional control. Its inhibitory action is not uniform across the entire kinome, showing a clear preference for specific CDK family members.

Inhibition Profiling Against Key Cyclin-Dependent Kinases (CDK1, CDK2, CDK4/6, CDK7, CDK9, etc.)

The primary mechanism of Dinaciclib involves the competitive inhibition of the ATP-binding pocket of several key cyclin-dependent kinases. It exhibits potent, low nanomolar inhibitory activity against CDK1, CDK2, CDK5, and CDK9. nih.govscispace.com This targeted inhibition is central to its biological effects. For instance, inhibition of CDK1 and CDK2 directly disrupts the cell division cycle, while targeting CDK9 interferes with the regulation of transcription. scispace.com

In contrast, Dinaciclib shows significantly less activity against other kinases such as CDK4/6 and CDK7, with IC50 values that are considerably higher. nih.gov This differential activity underscores its selectivity profile. The potent inhibition of the core cell cycle and transcriptional CDKs is the foundation of its mechanism of action.

Table 1: In Vitro Inhibitory Activity of Dinaciclib Against a Panel of Kinases

| Kinase Target | IC50 (nM) | Primary Function |

| CDK1/Cyclin B | 3 | Mitosis (G2/M transition) |

| CDK2/Cyclin E | 1 | G1/S transition, S phase progression |

| CDK4/Cyclin D1 | 100 | G1 progression |

| CDK5/p25 | 1 | Neuronal functions, other cellular processes |

| CDK7/Cyclin H | >60-100 | CDK-activating kinase (CAK), Transcription |

| CDK9/Cyclin T1 | 4 | Transcriptional elongation (P-TEFb) |

Data compiled from multiple sources. IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in cell-free assays and may vary slightly between studies. nih.govscispace.comrndsystems.com

Engagement with Other Kinase Targets (e.g., Syk)

While Dinaciclib is a potent inhibitor of specific CDKs, its activity against other kinase families is substantially lower. Kinase profiling studies indicate that Dinaciclib does not significantly inhibit Spleen tyrosine kinase (Syk) at concentrations where it potently inhibits its primary CDK targets. The engagement with kinases outside of the CDK family is minimal, highlighting its selectivity as a CDK inhibitor. This specificity helps to distinguish its mechanism from broader-spectrum kinase inhibitors.

Regulation of Cell Cycle Progression by Dinaciclib Hydrochloride

By inhibiting key CDKs, Dinaciclib directly interferes with the machinery that drives the cell cycle, leading to cell cycle arrest at multiple phases and impacting crucial checkpoint controls.

Induction of Cell Cycle Arrest Phases (G0/G1, S, G2/M)

Dinaciclib's potent inhibition of CDK1 and CDK2 leads to a robust blockade of cell cycle progression. mdpi.com Studies in various cell lines have demonstrated that treatment with Dinaciclib can induce a significant accumulation of cells in both the G2/M and G1 phases of the cell cycle. mdpi.comresearchgate.net The arrest at the G2/M checkpoint is a consistent finding, directly attributable to the inhibition of CDK1, the primary engine of mitosis. oncotarget.comresearchgate.net Additionally, by inhibiting CDK2, Dinaciclib can prevent cells from transitioning from G1 into the S phase, effectively causing a G0/G1 arrest. researchgate.net In some contexts, a reduction in the S-phase population is observed, consistent with blockades at both the G1/S and G2/M transitions. researchgate.net

Table 2: Observed Effects of Dinaciclib on Cell Cycle Distribution

| Cell Cycle Phase | Effect of Dinaciclib | Primary CDK Target(s) Involved |

| G0/G1 | Arrest/Accumulation | CDK2 |

| S Phase | Reduction in cell population | CDK2 |

| G2/M | Arrest/Accumulation | CDK1 |

Modulation of Retinoblastoma Protein (Rb) Phosphorylation Dynamics

The Retinoblastoma protein (Rb) is a critical tumor suppressor and a key substrate of G1 CDKs. Its phosphorylation state dictates cell cycle entry. In its active, hypophosphorylated state, Rb binds to E2F transcription factors, preventing the expression of genes required for S-phase entry. For the cell cycle to proceed, Rb must be inactivated through hyperphosphorylation by CDK4/6 and subsequently CDK2.

Dinaciclib treatment leads to a marked decrease in the phosphorylation of the Rb protein. nih.gov By inhibiting CDK2, and to a lesser extent CDK4, Dinaciclib prevents the hyperphosphorylation of Rb. nih.gov This maintains Rb in its active, growth-suppressive state, bound to E2F, thereby blocking the G1/S transition. This mechanism is a cornerstone of Dinaciclib's ability to induce G1 cell cycle arrest.

Impact on Cell Cycle Checkpoints

Dinaciclib's potent inhibition of CDK1 and CDK2 has profound effects on cell cycle checkpoints, particularly the G2/M checkpoint. By preventing the activation of the CDK1/Cyclin B complex, it halts cells from entering mitosis. Furthermore, research has shown that the potent inhibition of CDKs by Dinaciclib can lead to a phenomenon known as "anaphase catastrophe" in some cancer cells. nih.gov This process is characterized by extensive chromosome missegregation during cell division, ultimately triggering apoptosis. This effect is specifically linked to the inhibition of CDK1 and CDK2, which are crucial for the proper regulation of mitotic events. nih.gov The disruption of these fundamental checkpoints underscores the potent cytostatic and cytotoxic effects of the compound.

Transcriptional and Post-Transcriptional Regulatory Effects

CDKi hydrochloride exerts profound effects on gene expression by directly influencing the machinery of transcription and modulating the levels of key regulatory proteins.

The transcription of protein-coding genes is carried out by RNA polymerase II (Pol II), and its activity is tightly regulated by phosphorylation of its C-terminal domain (CTD). nih.gov The CTD consists of multiple repeats of a heptapeptide (B1575542) sequence (YSPTSPS), and the phosphorylation status of serine residues (Ser2, Ser5, and Ser7) within this repeat acts as a "code" that orchestrates the transcription process. nih.gov

CDKs are the primary enzymes responsible for phosphorylating the Pol II CTD. nih.gov Different CDKs act at different stages of transcription. For example, CDK12 plays a crucial role in phosphorylating Ser2 of the CTD, which is associated with productive transcript elongation. researchgate.netresearchgate.net Inhibition of CDK12 leads to a global defect in transcription elongation and a reduction in both Ser2 and Ser5 phosphorylation. researchgate.net This demonstrates that this compound can directly stall the transcription process by preventing the necessary phosphorylation events that drive Pol II along the DNA template. This inhibition prevents the recruitment of essential elongation factors, thereby halting gene expression at a fundamental level. nih.govresearchgate.net This phosphorylation-dependent release of Pol II from the promoter is a critical step for transcription to proceed. youtube.com

Table 2: Effects of CDK Inhibition on RNA Polymerase II

| CDK Target | Role in Transcription | Effect of Inhibition | Consequence |

|---|---|---|---|

| CDK12 | Phosphorylates Pol II CTD at Ser2 researchgate.net | Reduced Ser2/Ser5 phosphorylation researchgate.net | Defective transcription elongation researchgate.net |

| General CDKs | Regulate Pol II recruitment, elongation, and termination nih.gov | Altered CTD phosphorylation code nih.gov | Disrupted gene expression patterns nih.gov |

By inhibiting CDKs, this compound indirectly and directly alters the expression levels of numerous proteins that govern cell cycle progression and survival.

p21: The CDK inhibitor p21 (also known as p21WAF1/Cip1) is a critical regulator of the cell cycle and apoptosis. nih.govresearchgate.net Its expression is often induced by p53 in response to cellular stress. mdpi.com Nuclear p21 can inhibit cyclin-CDK complexes, leading to cell cycle arrest, and can also repress the transcription of anti-apoptotic genes. nih.gov Senescence induced by CDK4/6 inhibitors is associated with an upregulation of p21. nih.gov However, the relationship is complex, as Cdk2 itself can phosphorylate p21, which may in turn reduce p21's inhibitory function, creating a feedback loop. nih.gov

Cyclins: The levels and activity of cyclins, the activating partners of CDKs, are also affected. For instance, treatment with certain agents can upregulate cyclins D1, E, and B1, promoting survival, an effect that would be counteracted by this compound. researchgate.net

Anti-apoptotic Proteins: this compound treatment leads to the downregulation of key anti-apoptotic and survival proteins. Research has shown that CDK inhibitors like CR8 and MR4 can decrease the levels of Mcl-1, XIAP, and survivin, proteins that are crucial for the survival of cancer cells. researchgate.net Similarly, CDK5, when active, can promote anti-apoptotic functions through the increased expression of Bcl-2 family proteins; inhibition of CDK5 would reverse this effect. mdpi.com By suppressing these survival factors, this compound sensitizes cells to apoptosis.

Cellular Signaling Pathway Modulation by Cdki Hydrochloride

Interplay with Major Cell Proliferation Pathways

CDKi hydrochloride, as a pan-CDK inhibitor, is anticipated to have a profound impact on the signaling networks that govern cell growth and proliferation. The interconnected nature of these pathways means that inhibiting CDKs can lead to a cascade of effects across multiple signaling axes.

MAPK/ERK Signaling Axis

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. There is significant crosstalk between the MAPK pathway and the cell cycle machinery targeted by this compound. nih.gov For instance, ERK signaling can stimulate the expression of D-type cyclins, which are essential for the activation of CDK4 and CDK6. nih.gov By inhibiting these CDKs, a pan-CDK inhibitor like this compound can counteract the proliferative signals emanating from the MAPK/ERK pathway. nih.gov

In some cancer models, acquired resistance to specific CDK4/6 inhibitors has been associated with the hyperactivation of the MAPK pathway. researchgate.netoncotarget.com This suggests that a pan-CDK inhibitor, by targeting a broader range of CDKs, might offer a more comprehensive blockade of cell cycle progression, even in the face of MAPK pathway activation. The combinatorial inhibition of both the MAPK pathway and CDK4/6 has shown promising results in preclinical studies, indicating that a pan-inhibitor could have synergistic effects by targeting both fronts. nih.gov

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is another central regulator of cell growth, metabolism, and survival. This pathway is frequently hyperactivated in cancer and is known to interact with the cell cycle machinery. frontiersin.orgnih.gov The PI3K/AKT/mTOR pathway can influence the expression and activity of cyclins and CDKs. nih.gov For example, activation of this pathway can promote the transcription of cyclin D1. nih.gov

Conversely, the inhibition of CDKs can also impact the PI3K/AKT/mTOR pathway. Studies have shown that CDK4/6 inhibitors can influence mTOR signaling. mdpi.com In some contexts, the therapeutic response to CDK4/6 inhibitors has been linked to the modulation of the PI3K/AKT/mTOR/AMPK signaling axis. mdpi.com A pan-CDK inhibitor like this compound would be expected to have a complex, and potentially context-dependent, interplay with this pathway, influencing downstream targets that control protein synthesis and cell growth.

Interestingly, resistance to PI3K inhibitors has been associated with the activation of other signaling pathways, highlighting the intricate feedback loops within the cell. nih.gov The use of a pan-CDK inhibitor could potentially circumvent some of these resistance mechanisms by targeting the core cell cycle machinery.

Wnt/β-Catenin Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer. This pathway is known to regulate the expression of key proliferative genes, including cyclin D1. mdpi.com CDK14, in complex with Cyclin Y, has been reported to be involved in the Wnt/β-catenin signaling pathway. nih.gov

Inhibition of the Wnt pathway can suppress the expression of its target genes. selleckchem.comabmole.com Conversely, some studies have shown that inhibition of the PI3K pathway can paradoxically activate Wnt/β-catenin signaling, conferring resistance. nih.gov The effect of a pan-CDK inhibitor like this compound on the Wnt/β-catenin pathway is likely to be multifaceted. By inhibiting CDKs that are downstream of Wnt signaling (like CDK4/6 which are activated by cyclin D1), it can block the proliferative effects of this pathway. Furthermore, the inhibition of CDK14 could directly modulate Wnt signaling. In some endocrine-resistant breast cancer models, a combination of β-catenin blockers and CDK4/6 inhibitors has shown enhanced suppression of proliferation and stemness, suggesting a synergistic interaction. nih.gov

Impact on DNA Damage Response Pathways

CDKs play a crucial and complex role in the cellular response to DNA damage. nih.gov They are not only downstream targets of the DNA damage checkpoint, where their inhibition leads to cell cycle arrest to allow for repair, but are also actively involved in the activation of DNA damage signaling and the initiation of DNA repair processes. nih.govnih.gov

A pan-CDK inhibitor like this compound can influence the DNA Damage Response (DDR) in several ways. On one hand, by inhibiting CDKs, it can mimic a DNA damage signal, leading to cell cycle arrest. nih.gov On the other hand, certain CDK activities are necessary for proper DDR. For example, CDK1 and CDK2 are required for the phosphorylation of key DNA repair proteins like BRCA1, BRCA2, and CtIP, which are essential for homologous recombination repair. nih.govnih.gov Therefore, a pan-CDK inhibitor could potentially compromise the cell's ability to repair DNA damage, which could be a therapeutic advantage in cancer treatment when combined with DNA-damaging agents.

Studies have shown that inhibition of CDK1 can sensitize cancer cells to PARP inhibitors, which target DNA repair. nih.gov The inhibition of CDK activity can lead to an accumulation of DNA damage, as suggested by the increase in markers like phosphorylated ATM and γ-H2AX. nih.gov

Modulation of Immune-Related Signaling (e.g., Interferon Signaling)

The interplay between the cell cycle and the immune system is an area of growing research. CDK inhibitors have been shown to modulate immune-related signaling pathways, particularly the interferon (IFN) signaling pathway. biorxiv.orgnih.govresearchgate.net

The inhibition of CDKs can have a complex effect on interferon signaling. Some studies suggest that CDK activity is essential for the production of type I interferons following the sensing of nucleic acids and viral infections. nih.gov Specifically, CDK inhibition can block the translation of IFN-β mRNA into protein. nih.gov In contrast, other research indicates that inhibition of CDK4/6 can enhance type I IFN expression induced by DNA or cGAMP. biorxiv.org This enhancement is thought to occur downstream of signaling events like STING and IRF3 phosphorylation. biorxiv.org

Furthermore, inhibition of CDK2 has been shown to promote antitumor immunity by increasing the type I IFN response to endogenous retroviruses. aacrjournals.org This effect is mediated through the reduced phosphorylation of the RB protein and decreased expression of DNMT1, leading to increased expression of endogenous retroviral RNA, which in turn triggers an IFN response. aacrjournals.org The activation of interferon signaling has also been associated with resistance to CDK4/6 inhibitors in some breast cancer models. escholarship.org A pan-CDK inhibitor like this compound, by targeting multiple CDKs, would likely have a significant and potentially context-dependent impact on interferon signaling and the broader anti-tumor immune response.

Effects on Cellular Invasiveness and Migration in In Vitro Models

The ability of cancer cells to invade surrounding tissues and migrate to distant sites is a hallmark of metastasis. Recent studies have begun to elucidate the role of CDKs in these processes, independent of their cell cycle regulatory functions.

Interestingly, the effects of CDK inhibition on cell migration and invasion can be contradictory. Some studies have shown that while CDK4/6 inhibitors like palbociclib (B1678290) can inhibit the growth of non-small-cell lung cancer cells, they can also promote their migration and invasion abilities. nih.gov This pro-migratory effect was linked to the induction of a senescence-associated secretory phenotype (SASP) and the upregulation of chemokines like CCL5. nih.gov

Conversely, other research has highlighted a non-canonical role for CDK1 in regulating integrin adhesion complexes and the migration of cancer cells in 3D matrices. biorxiv.org In these studies, inhibition or knockdown of CDK1 perturbed cell migration, even in cells arrested in the G0/G1 phase of the cell cycle. biorxiv.org The CDK1 binding partners, cyclin B1 and cyclin A2, also appear to have distinct roles in promoting cell motility. biorxiv.org Given that this compound is a pan-CDK inhibitor, its net effect on cellular invasiveness and migration in vitro would likely depend on the specific cellular context and the relative importance of the different CDKs in driving motility in that particular cell type. A pan-CDK inhibitor, PHA-793887, has shown efficacy in in vitro and in vivo leukemia models, indicating its potential to inhibit the spread of cancer cells. nih.gov

Data Tables

Table 1: Effects of Pan-CDK Inhibition on Cellular Signaling Pathways

| Signaling Pathway | Effect of Pan-CDK Inhibition (Inferred for this compound) | Key Mediators/Mechanisms |

| MAPK/ERK | Counteracts proliferative signals | Inhibition of CDK4/6 downstream of ERK-mediated cyclin D expression. nih.gov |

| PI3K/AKT/mTOR | Complex and context-dependent modulation | Interacts with CDK4/6 and mTOR signaling components. frontiersin.orgmdpi.com |

| Wnt/β-Catenin | Blocks proliferative effects | Inhibition of CDKs downstream of Wnt-induced cyclin D1; potential direct modulation of CDK14. mdpi.comnih.gov |

| DNA Damage Response | Dual role: can induce cell cycle arrest and compromise DNA repair | Inhibition of CDK1/2 can impair homologous recombination repair. nih.govnih.gov |

| Interferon Signaling | Complex modulation: can both inhibit and enhance IFN production | Can block IFN-β translation; can enhance IFN expression via RB/DNMT1 axis. nih.govaacrjournals.org |

Table 2: In Vitro Effects of CDK Inhibition on Cellular Invasiveness and Migration

| CDK Inhibitor Type | Observed Effect on Invasion/Migration | Proposed Mechanism | Cell Type/Model |

| CDK4/6 Inhibitor (Palbociclib) | Promoted migration and invasion | Induction of senescence-associated secretory phenotype (SASP) and CCL5 upregulation. nih.gov | Non-Small-Cell Lung Cancer Cells nih.gov |

| CDK1 Inhibitor/Knockdown | Perturbed cell migration | Regulation of integrin adhesion complexes. biorxiv.org | Cancer and non-transformed cells biorxiv.org |

| Pan-CDK Inhibitor (PHA-793887) | Therapeutic activity against leukemia | Induction of cell cycle arrest and apoptosis. nih.gov | Leukemia cell lines nih.gov |

Preclinical Efficacy Studies of Cdki Hydrochloride

In Vitro Efficacy Across Diverse Cell Line Models

The initial evaluation of any potential anticancer agent involves extensive testing in vitro, using established lines of human cancer cells. These studies are crucial for determining a compound's fundamental ability to halt cancer cell proliferation and for understanding how its effects vary with concentration and exposure time.

CDK inhibitors have demonstrated potent anti-proliferative activity across a wide array of human tumor cell lines. The effectiveness is typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

One extensively studied multi-CDK inhibitor, AT7519, has shown potent activity with IC50 values ranging from 40 to 940 nmol/L in a panel of 26 human tumor cell lines, including those with mutations in the p53 tumor suppressor gene (HT29) and those lacking the Retinoblastoma (Rb) protein (MDA-MB-468). nih.govaacrjournals.org In glioblastoma cell lines U251 and U87MG, AT7519 inhibited proliferation with IC50 values of 0.246 μM and 0.2218 μM, respectively, after 48 hours of treatment. nih.gov Similarly, in multiple myeloma (MM) cell lines, AT7519 displayed dose-dependent cytotoxicity with IC50s ranging from 0.5 to 2 μM at 48 hours. nih.gov

Another CDK inhibitor, CDKI-73, which primarily targets CDK9, has also shown high cytotoxicity against all tested colon cancer cell lines. nih.gov In various acute myeloid leukemia (AML) cell lines, CDKI-73 induced apoptosis and was found to be less toxic to normal bone marrow cells from healthy donors. nih.gov The purine (B94841) analog inhibitor Roscovitine (B1683857) (also known as Seliciclib or CYC202) has an average IC50 value of approximately 15 µM for cell cycle arrest across various tested cancer cell lines. nih.gov Specifically in multiple myeloma cell lines, Roscovitine induced dose-dependent cytotoxicity with an IC50 ranging from 15 to 25 μM at 24 hours. ashpublications.org

These studies often reveal that the anti-proliferative effects are linked to the induction of apoptosis (programmed cell death). For instance, AT7519 was shown to induce apoptosis in chemoresistant colon and cervical cancer cells. sci-hub.se CDKI-73 also effectively induced apoptosis in colorectal cancer cells, which was associated with the inhibition of CDK9 activity. nih.gov

Table 1: In Vitro Anti-proliferative Activity of Representative CDK Inhibitors This table is interactive. You can sort and filter the data.

| Compound | Cancer Type | Cell Line(s) | IC50 Value | Citation(s) |

|---|---|---|---|---|

| AT7519 | Colon Cancer | HCT116, HT29 | 40 - 940 nM (Panel) | nih.gov, aacrjournals.org |

| AT7519 | Breast Cancer | MDA-MB-468 | 40 - 940 nM (Panel) | nih.gov, aacrjournals.org |

| AT7519 | Glioblastoma | U251 | 0.246 µM | nih.gov |

| AT7519 | Glioblastoma | U87MG | 0.2218 µM | nih.gov |

| AT7519 | Multiple Myeloma | MM.1S, U266 | 0.5 µM | nih.gov |

| AT7519 | Multiple Myeloma | MM1R | > 2 µM | nih.gov |

| CDKI-73 | Colorectal Cancer | HCT 116, HT29 | Not specified | nih.gov |

| Roscovitine | Multiple Cancers | Various | ~15 µM (Average) | nih.gov |

| Roscovitine | Multiple Myeloma | MM.1S, OPM2, etc. | 15 - 25 µM | ashpublications.org |

The cytotoxic effects of CDK inhibitors are typically dependent on both the concentration of the compound and the duration of cell exposure. In studies with the U937 leukemic cell line, AT7519 inhibited cell survival in a concentration-dependent manner, with maximal suppression of metabolic activity observed at 500 nM after 48 hours of treatment. brieflands.com Research on glioblastoma cells also confirmed that AT7519 dramatically inhibited cell proliferation in a dose- and time-dependent fashion. nih.gov

Similarly, in multiple myeloma cells, AT7519 induced cytotoxicity in a dose-dependent manner, with the maximum effect observed at 48 hours; extending the exposure to 72 hours did not significantly increase cytotoxicity. nih.gov Cell cycle analysis of MM.1S cells treated with 0.5 μM AT7519 showed an increase in the proportion of cells in the sub-G1 phase (an indicator of cell death) starting from 12 hours of exposure. nih.gov This time-dependent induction of apoptosis was also observed in chronic lymphocytic leukemia (CLL) patient samples treated with AT7519. aacrjournals.org

These findings underscore that the efficacy of CDKi hydrochloride compounds is a function of achieving and sustaining a therapeutic concentration for a sufficient period to trigger irreversible cellular processes like apoptosis.

In Vivo Efficacy in Animal Models

Following promising in vitro results, CDK inhibitors are advanced to in vivo studies using animal models to assess their anti-tumor activity in a whole-organism setting. These models are critical for evaluating a drug's ability to reach the tumor and exert its effect.

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard tool for preclinical evaluation. Numerous studies have demonstrated the in vivo efficacy of CDK inhibitors in these models.

AT7519 has shown significant tumor growth inhibition in various xenograft models. In mice with HCT116 and HT29 colon cancer xenografts, twice-daily dosing of AT7519 led to tumor regression. nih.govaacrjournals.org In a glioblastoma xenograft model, treatment with AT7519 resulted in a significant reduction in tumor volume starting from day 14. researchgate.net Furthermore, in a patient-derived neuroblastoma xenograft (AMC711T), AT7519 inhibited tumor growth in a dose-dependent manner, with 10 or 15 mg/kg doses almost completely blocking growth. aacrjournals.orgnih.gov

The CDK9 inhibitor CDKI-73 has also demonstrated marked efficacy in vivo. In a xenograft model using HCT 116 colorectal tumor cells, oral administration of CDKI-73 significantly inhibited tumor growth, leading to a marked reduction in tumor volumes by day 19. nih.gov In a separate study using an MV4-11 acute myeloid leukemia xenograft model, oral CDKI-73 treatment resulted in a significant inhibition of tumor growth and prolonged the lifespan of the animals. nih.govresearchgate.net

Studies with Roscovitine in a LoVo human colorectal cancer xenograft model showed a 45% reduction in tumor growth. nih.gov In a uterine carcinoma model (MESSA-DX5), oral administration of Roscovitine resulted in a 62% reduction in tumor growth. nih.gov

Genetically Engineered Mouse Models (GEMMs) develop tumors in their natural location as a result of specific genetic mutations, often better mimicking human cancer development than xenografts. ashpublications.org While less common, some CDK inhibitors have been evaluated in these sophisticated models.

A notable study utilized a Th-MYCN transgenic mouse model, which develops neuroblastoma due to the overexpression of the MYCN oncogene. aacrjournals.orgnih.gov In this model, treatment with AT7519 resulted in clinically significant tumor regression, with an average tumor size reduction of 86% just 7 days after starting treatment. aacrjournals.orgnih.gov This potent effect was correlated with higher drug exposure within the tumor in the GEMM compared to xenograft models. aacrjournals.orgnih.gov Other studies in different cancer types, such as breast cancer, have also used GEMMs to show that pharmaceutical inhibition of CDK4/6 can antagonize tumor growth. genesandcancer.com The use of these models provides strong evidence for the therapeutic potential of targeting the CDK pathway in specific, genetically defined cancers. nih.gov

The primary endpoint in in vivo studies is the assessment of a drug's impact on tumor volume. Efficacy is quantified as either tumor growth inhibition (TGI), where the drug slows tumor growth compared to a control group, or tumor regression, where the tumor shrinks.

AT7519 has demonstrated the ability to cause both significant TGI and outright regression. In colon cancer xenografts (HCT116 and HT29), treatment led to extensive tumor regression. nih.govaacrjournals.org In a neuroblastoma GEMM, an average tumor size reduction of 86% was observed after 7 days of AT7519 treatment. aacrjournals.orgnih.gov In a separate neuroblastoma xenograft model (KCNR), a 50% reduction in tumor growth was noted. aacrjournals.orgnih.gov

The CDK9 inhibitor CDKI-73 also produced significant anti-tumor effects. In an HCT 116 xenograft, it caused marked tumor growth inhibition (P < 0.001). nih.gov In an LNCaP prostate cancer xenograft, daily oral treatment with CDKI-73 led to an estimated 72% reduction in tumor volume at day 11. researchgate.net

The CDK4/6 inhibitor Palbociclib (B1678290) was found to be effective against a variety of patient-derived xenograft (PDX) models, with 60% of gastric cancer models and 45% of colorectal cancer models being sensitive. aacr.org Partial tumor regressions were observed in PDX models of ovarian, pancreatic, and colorectal cancer, among others. aacr.org

Table 2: In Vivo Efficacy of Representative CDK Inhibitors in Animal Models This table is interactive. You can sort and filter the data.

| Compound | Cancer Type | Animal Model | Outcome | Citation(s) |

|---|---|---|---|---|

| AT7519 | Neuroblastoma | Th-MYCN GEMM | 86% average tumor regression at day 7 | aacrjournals.org, nih.gov |

| AT7519 | Colon Cancer | HCT116 Xenograft | Tumor regression observed | nih.gov, aacrjournals.org |

| AT7519 | Glioblastoma | Orthotopic Xenograft | ~50% reduction in relative tumor area | researchgate.net, nih.gov |

| AT7519 | Neuroblastoma | AMC711T Xenograft | Near complete growth blockage (10-15 mg/kg) | aacrjournals.org, nih.gov |

| CDKI-73 | Colorectal Cancer | HCT 116 Xenograft | Significant tumor growth inhibition (P < 0.001) | nih.gov |

| CDKI-73 | Acute Myeloid Leukemia | MV4-11 Xenograft | Marked inhibition of tumor growth (P < 0.0001) | nih.gov, researchgate.net |

| CDKI-73 | Prostate Cancer | LNCaP Xenograft | ~72% reduction in tumor volume at day 11 | researchgate.net |

| Roscovitine | Colorectal Cancer | LoVo Xenograft | 45% reduction in tumor growth | nih.gov |

| Roscovitine | Uterine Carcinoma | MESSA-DX5 Xenograft | 62% reduction in tumor growth | nih.gov |

| Palbociclib | Gastric Cancer | PDX Model | 60% of models were sensitive | aacr.org |

Mechanisms of Resistance to Cdki Hydrochloride in Preclinical Models

Intrinsic Resistance Mechanisms

Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to CDK4/6 inhibitors from the outset of treatment. This can be attributed to specific genetic features or the pre-existence of activated signaling pathways that allow tumor cells to bypass the G1-S checkpoint control imposed by the drug.

The genetic makeup of a tumor can render it non-responsive to CDK4/6 inhibition. The retinoblastoma (RB1) gene product, pRb, is the primary target of the CDK4/6-cyclin D complex. Loss or inactivation of RB1 is a critical mechanism of intrinsic resistance. nih.govspandidos-publications.comnih.gov Without a functional pRb protein, the cell cycle can proceed from the G1 to the S phase unimpeded, making the inhibition of CDK4/6 ineffective. nih.gov

Another key genetic determinant is the amplification or gain of the CCNE1 gene, which encodes cyclin E1. nih.gov Elevated levels of cyclin E1, in complex with CDK2, can phosphorylate pRb independently of CDK4/6 activity. nih.gov This provides an alternative route for cell cycle progression, thus bypassing the therapeutic block. Preclinical models have shown that upregulation of CCNE1 is associated with resistance to CDK4/6 inhibitors. nih.gov Similarly, amplification of the CDK6 gene itself can also contribute to intrinsic resistance, potentially through both kinase-dependent and independent functions. nih.govnih.gov

| Genetic Determinant | Consequence | Implication for Resistance |

| RB1 Loss | Absence of the primary target of CDK4/6 inhibition. | Renders CDK4/6 inhibitors ineffective as the G1/S checkpoint is already compromised. nih.govspandidos-publications.com |

| CCNE1 Gain/Amplification | Overexpression of Cyclin E1, leading to CDK2 activation. | Allows for pRb phosphorylation independent of CDK4/6, bypassing the inhibitor's effect. nih.govnih.gov |

| CDK6 Amplification | Increased levels of CDK6 protein. | Can overcome competitive inhibition and may have non-kinase-dependent roles in promoting resistance. nih.govnih.gov |

| FAT1 Loss-of-Function | Activation of the Hippo signaling pathway. | Leads to increased CDK6 levels, contributing to resistance. nih.gov |

Cancer cells can possess pre-activated signaling pathways that circumvent the need for CDK4/6 activity for proliferation. The PI3K/AKT/mTOR pathway is a frequently implicated route. nih.gov Constitutive activation of this pathway, for instance through mutations in PIK3CA or loss of the tumor suppressor PTEN, can drive cell cycle progression and is associated with resistance to CDK4/6 inhibitors. nih.govspandidos-publications.com Deletion of PTEN can lead to the activation of AKT, which in turn can promote resistance. spandidos-publications.commdpi.com Similarly, the RAS/MEK/ERK signaling pathway, when hyperactivated, can also confer intrinsic resistance by promoting the expression of cell cycle proteins downstream of CDK4/6. frontiersin.org

Acquired Resistance Mechanisms

Acquired resistance develops in tumors that are initially sensitive to CDKi hydrochloride after a period of treatment. This evolution is driven by the selection of cancer cells that have developed new ways to survive and proliferate despite the presence of the drug.

One of the most common forms of acquired resistance involves the activation of alternative signaling pathways that compensate for the inhibition of CDK4/6. Tumor cells can adapt by upregulating other mitogenic signals to maintain cell cycle progression. For example, upon CDK4/6 inhibition, some preclinical models show an amplification of fibroblast growth factor receptor 1 (FGFR1), which can then drive ERK signaling. nih.gov Activation of other receptor tyrosine kinases, such as c-Met, has also been observed. nih.gov Furthermore, the PI3K/AKT/mTOR pathway can become activated during treatment, even in cells that did not initially have high activation of this pathway. nih.gov In some resistant cell lines, there is a notable increase in the levels of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a key component for full AKT activation. nih.govmdpi.com

Over time, cancer cells can acquire new genetic mutations or epigenetic modifications that confer resistance. While loss of RB1 is a mechanism of intrinsic resistance, it can also be acquired during treatment. nih.gov Similarly, amplification of CCNE1 can also be an acquired event. cancernetwork.com

Epigenetic changes, which alter gene expression without changing the DNA sequence, also play a significant role. For instance, histone deacetylases (HDACs) can suppress the expression of intrinsic CDK inhibitors like p21, and this activity has been linked to resistance. spandidos-publications.com Another epigenetic regulator, EZH2, has also been implicated in mediating resistance to CDK4/6 inhibitors.

| Resistance Mechanism | Description | Key Molecules/Pathways |

| Bypass Signaling | Activation of alternative mitogenic pathways to circumvent CDK4/6 blockade. | PI3K/AKT/mTOR, RAS/MEK/ERK, FGFR, c-Met. nih.govnih.gov |

| Acquired Genetic Changes | New mutations or amplifications that arise during treatment. | RB1 loss, CCNE1 amplification, NRAS mutations. nih.govresearchgate.net |

| Epigenetic Modifications | Alterations in gene expression patterns that promote resistance. | Increased activity of HDACs, modifications by EZH2. spandidos-publications.com |

| Androgen Receptor (AR) Upregulation | Increased AR signaling promoting G1/S transition. | Observed in some palbociclib-resistant breast cancer models. nih.govspandidos-publications.com |

Strategies to Overcome Resistance in Experimental Systems

The identification of these resistance mechanisms in preclinical models has paved the way for the development of strategies to overcome or delay their onset. A predominant approach is the use of combination therapies.

For resistance driven by the activation of the PI3K/AKT/mTOR pathway, combining CDK4/6 inhibitors with PI3K, AKT, or mTOR inhibitors has shown promise in preclinical studies. frontiersin.orgiiarjournals.org For instance, the mTOR inhibitor everolimus (B549166) and the AKT inhibitor capivasertib (B1684468) have been evaluated in combination therapies. frontiersin.org

In cases of CCNE1 amplification, targeting the cyclin E-CDK2 complex is a logical strategy. cancernetwork.com Preclinical research suggests that CDK2 inhibitors could re-sensitize these resistant cells to CDK4/6 inhibition. cancernetwork.com

For resistance involving epigenetic modifications, combining CDK4/6 inhibitors with HDAC inhibitors is being explored. iiarjournals.org Similarly, targeting other cell cycle regulators like WEE1 or the p53 regulator MDM2 with specific inhibitors has demonstrated the potential to reverse resistance in preclinical settings. frontiersin.org

| Resistance Mechanism | Potential Combination Therapy | Example Compounds (Preclinical/Clinical) |

| PI3K/AKT/mTOR Pathway Activation | CDK4/6i + PI3K/AKT/mTOR inhibitor | Alpelisib (PI3Kα inhibitor), Capivasertib (AKT inhibitor), Everolimus (mTOR inhibitor). frontiersin.orgtargetedonc.com |

| CCNE1 Amplification | CDK4/6i + CDK2 inhibitor | (Various CDK2 inhibitors in development). cancernetwork.com |

| FGFR Pathway Activation | CDK4/6i + FGFR inhibitor | Erdafitinib. frontiersin.org |

| Epigenetic Modifications | CDK4/6i + HDAC inhibitor | (Various HDAC inhibitors). iiarjournals.org |

| MDM2 Overexpression | CDK4/6i + MDM2 inhibitor | CGM097. frontiersin.org |

| WEE1 Overexpression | CDK4/6i + WEE1 inhibitor | Adavosertib. frontiersin.org |

Identification of Novel Targets in Resistant Models

Preclinical models of acquired resistance to this compound have been instrumental in identifying novel therapeutic targets. These models, often developed by exposing cancer cell lines to escalating concentrations of a CDKi over time, reveal the genetic and molecular adaptations that drive resistance.

A primary mechanism of resistance involves the loss or functional inactivation of the retinoblastoma protein (Rb), a key substrate of CDK4/6. nih.govnih.gov Without a functional Rb, cells can progress from the G1 to the S phase of the cell cycle, irrespective of CDK4/6 inhibition. nih.gov Loss-of-function mutations in the RB1 gene have been observed in resistant preclinical models. nih.gov

Another major axis of resistance centers on the cyclin E-CDK2 pathway. nih.govbohrium.com Upregulation of cyclin E1 (CCNE1) or cyclin E2 (CCNE2) gene expression is a frequent finding in CDKi-resistant models. nih.govfrontiersin.org This leads to hyperactivation of CDK2, which can phosphorylate Rb and drive cell cycle progression, thereby bypassing the block on CDK4/6. nih.govnih.gov Consequently, CDK2 itself has emerged as a key therapeutic target in the context of CDKi resistance. bohrium.com

Activation of bypass signaling pathways is another critical category of resistance mechanisms. These pathways can promote cell proliferation independently of the CDK4/6-Rb axis. Key pathways implicated in preclinical models of this compound resistance include:

PI3K/AKT/mTOR Pathway: Activation of this pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, can drive cell cycle progression and is a common finding in resistant cell lines. nih.govnih.govmdpi.com Inhibition of PI3K has been shown to antagonize CDK2 activity and re-sensitize tumors to CDK4/6 inhibitors in preclinical studies. nih.gov Furthermore, the downstream effector mTOR has been identified as a potential target, with mTORC1/2 inhibition showing the ability to suppress Rb phosphorylation and restore sensitivity to CDK4/6 inhibitors in resistant cells. nih.gov

MAPK Pathway (RAS/RAF/MEK/ERK): The MAPK signaling cascade has been found to be activated in CDKi-resistant cancer cells. nih.gov For instance, in models of CDK4/6 inhibitor-resistant prostate cancer, integrated analysis of RNA sequencing and phosphoproteomics revealed activation of the MAPK pathway, and subsequent studies demonstrated that MEK inhibitors could re-sensitize these resistant models. nih.gov

FGFR Signaling: Amplification of the fibroblast growth factor receptor (FGFR) can drive resistance. Upon CDK4/6 inhibition, FGFR1 amplification can activate the ERK signaling pathway, leading to increased expression of cyclins and CDK6. nih.gov

Androgen Receptor (AR) Signaling: In preclinical models of breast cancer resistant to palbociclib (B1678290), a loss of estrogen receptor (ER) signaling and a corresponding activation of AR signaling have been observed. nih.govnih.gov The AR signaling pathway can regulate the cell cycle, thereby diminishing the efficacy of CDK4/6 inhibitors. nih.gov

The table below summarizes key molecular alterations identified in preclinical models of resistance to CDK inhibitors and the potential novel therapeutic targets they unveil.

| Resistance Mechanism | Altered Molecule(s) | Downstream Effect | Novel Therapeutic Target | References |

| Loss of Rb Function | RB1 | Uncontrolled E2F activity, G1/S transition | Agents targeting downstream effectors of E2F | nih.govnih.gov |

| Cyclin E/CDK2 Hyperactivation | CCNE1, CCNE2, CDK2 | Rb phosphorylation, G1/S transition | CDK2 inhibitors | nih.govbohrium.comnih.gov |

| PI3K/AKT/mTOR Pathway Activation | PIK3CA, PTEN, PDK1 | Increased cell proliferation and survival | PI3K inhibitors, AKT inhibitors, mTOR inhibitors | nih.govnih.govnih.govmdpi.com |

| MAPK Pathway Activation | RAS, RAF, MEK | Increased cell proliferation and survival | MEK inhibitors | nih.gov |

| FGFR Pathway Activation | FGFR1, FGFR2 | Activation of ERK signaling, increased cyclin expression | FGFR inhibitors | nih.govnih.gov |

| Androgen Receptor Signaling | AR | Regulation of cell cycle progression | Androgen receptor antagonists | nih.govnih.gov |

Re-sensitization Approaches

Building on the identification of resistance mechanisms, various strategies to re-sensitize resistant preclinical models to this compound have been explored. These approaches primarily involve combination therapies that target the identified escape pathways.

A prominent strategy is the combination of a this compound with inhibitors of the PI3K/AKT/mTOR pathway. Preclinical studies have shown that PI3K inhibitors can prevent the emergence of resistance to CDK4/6 inhibitors. cancernetwork.com Similarly, the use of mTOR inhibitors has been shown to restore sensitivity to CDK4/6 inhibitors in resistant cells by suppressing Rb phosphorylation. nih.gov

Targeting the MAPK pathway with MEK inhibitors is another effective re-sensitization strategy. In preclinical models where resistance is driven by MAPK activation, the combination of a CDK4/6 inhibitor and a MEK inhibitor has shown synergistic effects in overcoming resistance. nih.gov

For resistance mediated by cyclin E-CDK2 hyperactivation, the logical approach is the addition of a CDK2 inhibitor. bohrium.comcancernetwork.com Preclinical data supports this strategy, demonstrating that targeting CDK2 can re-sensitize cells that have acquired resistance to CDK4/6 inhibitors due to cyclin E1 amplification. cancernetwork.com

Furthermore, in models where resistance is associated with the activation of androgen receptor signaling, blocking the AR with antagonists like enzalutamide (B1683756) has been shown to overcome resistance to palbociclib. nih.gov

The table below provides an overview of re-sensitization strategies tested in preclinical models of CDKi resistance.

| Resistance Mechanism Driver | Re-sensitization Agent | Mechanism of Action of Re-sensitization Agent | References |

| PI3K/AKT/mTOR Activation | PI3K Inhibitors, mTOR Inhibitors | Inhibit bypass signaling driving cell proliferation | nih.govnih.govcancernetwork.com |

| MAPK Pathway Activation | MEK Inhibitors | Inhibit the downstream ERK signaling pathway | nih.gov |

| Cyclin E/CDK2 Hyperactivation | CDK2 Inhibitors | Directly inhibit the key driver of resistance | bohrium.comcancernetwork.com |

| Androgen Receptor Activation | AR Antagonists (e.g., Enzalutamide) | Block the pro-proliferative signaling from the AR | nih.gov |

| WEE1 Overexpression | WEE1 Inhibitors | Inhibit the G2 checkpoint kinase, increasing sensitivity | nih.gov |

| HDAC Activity | HDAC Inhibitors | Upregulate the expression of the intrinsic CDK inhibitor p21CIP1 | nih.gov |

These preclinical findings underscore the importance of understanding the specific mechanisms of resistance in individual tumors to guide the selection of appropriate subsequent therapies. The data strongly suggests that combination therapies targeting these escape pathways hold the most promise for overcoming resistance to this compound.

Combinatorial Preclinical Strategies Involving Cdki Hydrochloride

Synergistic Interactions with Conventional Antineoplastic Agents

Chemo-sensitization in In Vitro and In Vivo Models

Preclinical research has consistently demonstrated that Dinaciclib can sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutic agents. This chemo-sensitization has been observed in various cancer types, including cholangiocarcinoma (CCA), multiple myeloma, and nonseminomatous testicular cancer.

In models of CCA, Dinaciclib was shown to significantly suppress the proliferation of both parental and gemcitabine-resistant CCA cell lines. nih.goviiarjournals.org The combination of Dinaciclib with gemcitabine (B846) resulted in a synergistic reduction in cancer cell viability. nih.gov Studies in gemcitabine-resistant CCA cells revealed that Dinaciclib could enhance the anti-tumor activity of gemcitabine, suggesting its potential to overcome acquired chemoresistance. iiarjournals.org This effect was also observed in vivo, where the combination suppressed tumor growth in xenograft models. nih.gov

Similarly, in multiple myeloma cells, Dinaciclib produced synergistic effects when combined with the topoisomerase II inhibitor doxorubicin. aacrjournals.org The mechanism underlying this synergy involves the impairment of homologous recombination (HR) repair of DNA double-strand breaks induced by doxorubicin. Dinaciclib was found to downregulate the expression of key HR proteins such as RAD51 and BRCA1, rendering the cells more vulnerable to DNA-damaging agents. aacrjournals.org

A recent preclinical study in nonseminomatous testicular cancer models investigated the combination of Dinaciclib with cisplatin (B142131). mdpi.com The findings indicated that Dinaciclib enhances the cytotoxic effect of cisplatin, particularly in cisplatin-resistant cell lines. mdpi.com This sensitization was linked to the high expression of CDK5 in resistant models. The combination of Dinaciclib and cisplatin led to a significant increase in the reduction of tumor area in zebrafish xenograft models compared to either agent alone. mdpi.com

Interactive Data Table: Chemo-sensitization with Dinaciclib in Preclinical Models

| Cancer Type | Combination Agent | Model System | Key Findings | Reference(s) |

|---|---|---|---|---|

| Cholangiocarcinoma | Gemcitabine | In Vitro (CCA cell lines) & In Vivo (Xenograft) | Synergistic growth inhibition; enhanced activity in gemcitabine-resistant cells. | nih.gov, iiarjournals.org |

| Multiple Myeloma | Doxorubicin | In Vitro (MM cell lines) | Synergistic toxicity; impairment of homologous recombination repair. | aacrjournals.org |

| Testicular Cancer | Cisplatin | In Vitro (Nonseminoma cell lines) & In Vivo (Zebrafish Xenograft) | Enhanced cisplatin efficacy, especially in resistant models; reduced tumor area in vivo. | mdpi.com |

Radio-sensitization in Experimental Systems

Dinaciclib has also been identified as a potent radiosensitizing agent in preclinical studies. Research in colon and lung cancer models has shown that pretreatment with Dinaciclib significantly enhances the efficacy of ionizing radiation (IR). nih.gov This effect was observed in cell lines such as A549 (lung) and HCT 116 (colon), but not in others, indicating a context-dependent mechanism. researchgate.net

The primary mechanism for this radiosensitization is the inhibition of CDK12 by Dinaciclib. nih.gov Inhibition of CDK12 leads to the downregulation of BRCA1, a critical component of the homologous recombination DNA repair pathway. The resulting impairment of HR-mediated repair of IR-induced DNA damage leads to an increase in p53-dependent cellular senescence, thereby enhancing the anti-tumor effect of radiation. nih.gov In support of this mechanism, knocking down BRCA1 directly was shown to reduce the radiosensitizing potential of Dinaciclib. Furthermore, the radiosensitizing effect was significantly diminished in cells with dysfunctional p53, confirming the role of the p53 pathway in this process. nih.gov

Combinations with Targeted Therapies

Co-targeting Kinase Pathways (e.g., MEK inhibitors)

Combining Dinaciclib with other targeted kinase inhibitors represents a rational strategy to achieve deeper and more durable responses by simultaneously blocking multiple oncogenic signaling pathways. This approach has shown significant promise in preclinical models of melanoma and HER2-amplified breast cancer.

In melanoma models with BRAF mutations, combining Dinaciclib with BRAF or MEK inhibitors resulted in synergistic anti-tumor effects. nih.govaacrjournals.org The rationale for this combination is based on the distinct apoptotic pathways induced by these agents. While BRAF and MEK inhibitors predominantly induce BAX-dependent apoptosis, Dinaciclib triggers BAK-dependent apoptosis through the suppression of the anti-apoptotic protein MCL-1. nih.govaacrjournals.org This complementary mechanism of action leads to a potent synergistic inhibition of melanoma growth both in vitro and in vivo. nih.gov

In HER2-amplified breast cancer, Dinaciclib has been shown to effectively sensitize cancer cells to HER2 inhibitors like lapatinib, neratinib, and tucatinib. nih.gov The mechanism involves Dinaciclib-mediated inhibition of CDK9, which suppresses the transcription of MCL-1. The resulting decrease in MCL-1 protein levels sensitizes the cancer cells to the effects of HER2 blockade, leading to robust apoptosis. This combination proved effective both in vitro and in vivo in xenograft models, where it led to significant anti-tumor activity. nih.gov

Interactive Data Table: Dinaciclib in Combination with Targeted Kinase Inhibitors

| Cancer Type | Combination Agent(s) | Pathway Targeted | Key Findings | Reference(s) |

|---|---|---|---|---|

| Melanoma | Vemurafenib (BRAF inhibitor), MEK inhibitor | BRAF/MEK Pathway & CDK/MCL-1 | Synergistic growth inhibition via complementary BAX- and BAK-dependent apoptosis. | nih.gov, aacrjournals.org, aacrjournals.org |

| HER2+ Breast Cancer | Lapatinib, Tucatinib (HER2 inhibitors) | HER2 Pathway & CDK9/MCL-1 | Sensitization to HER2 inhibitors through MCL-1 suppression; significant in vivo anti-tumor activity. | nih.gov |

Combination with Epigenetic Modifiers (e.g., HDAC inhibitors)

The interplay between cell cycle regulation and epigenetic control is a critical area of cancer biology. Preclinical studies have explored combining Dinaciclib with epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors, to exploit this connection.

In a small-molecule inhibitor screen conducted on models of MLL-rearranged acute myeloid leukemia (AML), the HDAC inhibitor panobinostat (B1684620) and Dinaciclib were identified as the most potent inducers of apoptosis. nih.gov This suggests a strong synergistic interaction between CDK inhibition and histone deacetylation inhibition in this aggressive leukemia subtype. The combination of Dinaciclib with panobinostat led to a rapid decrease in the expression of the pro-survival protein Mcl-1, a key target of Dinaciclib's transcriptional inhibitory activity. nih.gov Further research in multiple myeloma has also suggested that combining Dinaciclib with HDAC inhibitors could be a promising strategy, as both classes of drugs can target BAX-dependent apoptotic pathways. nih.gov These findings provide a strong preclinical rationale for the clinical investigation of combining Dinaciclib with HDAC inhibitors. nih.gov

Combinations with Immunomodulatory Agents in Preclinical Settings

Emerging evidence suggests that CDK inhibitors can modulate the tumor microenvironment and enhance anti-tumor immunity. Preclinical studies have begun to explore the combination of Dinaciclib with agents that stimulate the immune system.

One study investigated Dinaciclib in combination with extracellular vesicles engineered to express the TNF-related apoptosis-inducing ligand (EV-T). mdpi.com In a subcutaneous xenograft model of TRAIL-resistant lung cancer, the combination of low doses of Dinaciclib and EV-T induced complete tumor regression without observable adverse effects. Mechanistically, Dinaciclib sensitized the cancer cells to TRAIL-mediated apoptosis. mdpi.com Notably, the regressing tumors showed significant infiltration of immune cells, including natural killer (NK) cells and macrophages. This suggests that beyond its direct cytotoxic and sensitizing effects, the combination therapy may facilitate a robust anti-tumor immune response, potentially leading to durable tumor elimination. mdpi.com

Biomarker Identification and Translational Preclinical Research

Predictive Biomarkers for Response to CDKi Hydrochloride

The identification of predictive biomarkers is paramount for selecting patients who are most likely to benefit from this compound therapy. Preclinical research across various tumor types has pinpointed several key molecular features that correlate with sensitivity to these agents.

A central determinant of response to CDK4/6 inhibitor hydrochloride is the integrity of the Retinoblastoma (Rb) protein pathway. Since CDK4/6 inhibitors exert their cytostatic effects by preventing the phosphorylation of Rb, a functional Rb protein is essential for their activity. amegroups.orgamegroups.cn Preclinical studies have consistently demonstrated that tumor cells with a proficient Rb pathway are more likely to respond to treatment. nih.gov

In glioblastoma, for instance, preclinical models have shown that Rb1 proficiency is a key determinant of sensitivity to the CDK4/6 inhibitor PD0332991. amegroups.org Conversely, the loss of Rb function is a well-established mechanism of primary resistance. amegroups.orgamegroups.cn

Alterations in the genes that regulate the CDK4/6-Rb axis are also significant predictors of response. For example, loss or inactivation of the CDKN2A gene, which encodes the tumor suppressor p16INK4a, is a common event in many cancers, including melanoma and glioblastoma. amegroups.cnnih.gov Downregulation of CDKN2A expression in melanoma cell lines has been associated with increased sensitivity to palbociclib (B1678290). amegroups.cn In glioblastoma xenografts, deletion of p16 has been shown to correlate with a significant repression of the cell cycle upon palbociclib treatment. amegroups.cn

Furthermore, amplification of CCND1, the gene encoding Cyclin D1, a key binding partner and activator of CDK4/6, has been investigated as a potential biomarker. While intuitively a predictor of dependence on the CDK4/6 pathway, its role as a predictive biomarker for this compound response is complex and can be context-dependent. dundee.ac.uk

Interactive Table: Predictive Biomarkers for this compound Response in Preclinical Models

| Biomarker | Cancer Type(s) | Preclinical Finding | Implication for Response | Citations |

| Rb1 Proficiency | Glioblastoma, Breast Cancer | Inhibition of cell proliferation in Rb1 proficient cells. | Predicts sensitivity | amegroups.org |

| CDKN2A (p16) Loss/Downregulation | Melanoma, Glioblastoma | Correlates with sensitivity to palbociclib; repression of cell cycle. | Predicts sensitivity | amegroups.cn |

| CCND1 (Cyclin D1) Amplification | Breast Cancer, Melanoma | Overexpression can drive dependence on CDK4/6 pathway. | Potential predictor of sensitivity | dundee.ac.uk |

| CDK4 Amplification | Glioblastoma | May not influence sensitivity in some models, but can be a sign of high resistance in others. | Variable, can indicate resistance | amegroups.org |

| CDK6 Amplification | Glioblastoma | Can be a sign of high sensitivity in some preclinical models. | Potential predictor of sensitivity | amegroups.org |

| FAT1 Loss | Breast Cancer | Leads to excessive CDK6 expression. | May predict resistance | amegroups.orgamegroups.cn |

Pharmacodynamic Biomarkers for Target Engagement

Pharmacodynamic (PD) biomarkers are crucial for confirming that a this compound has reached its target and is exerting the expected biological effect. These markers are often assessed in tumor tissue or surrogate tissues to provide an early indication of drug activity.

The most direct and widely studied pharmacodynamic biomarker for CDK4/6 inhibitor hydrochloride is the reduction of phosphorylated Rb (pRb). nih.gov Preclinical models have consistently shown that effective CDK4/6 inhibition leads to a decrease in the levels of pRb. This indicates successful target engagement and downstream pathway modulation.

In addition to pRb, other markers of cell cycle arrest and proliferation are utilized. For example, a reduction in the expression of the proliferation marker Ki-67 is a common PD biomarker. In a preclinical study using the CDK inhibitor R547, several dose-responsive genes were identified as potential PD biomarkers, including MKI67 (the gene encoding Ki-67) and CCNB1 (Cyclin B1). aacrjournals.org

Another promising pharmacodynamic marker is thymidine (B127349) kinase 1 (TK1), an enzyme involved in DNA synthesis. Increased levels of TK1 mRNA have been linked to acquired resistance, suggesting that monitoring its levels could provide insights into treatment efficacy. amegroups.cn

Interactive Table: Pharmacodynamic Biomarkers for this compound Target Engagement

| Biomarker | Method of Detection | Preclinical Finding | Indication | Citations |

| Reduced Phospho-Rb (pRb) | Western Blot, Immunohistochemistry | Dose-dependent decrease in pRb levels in tumor xenografts. | Successful CDK4/6 target inhibition. | nih.gov |

| Reduced Ki-67 Expression | Immunohistochemistry, Gene Expression Analysis | Suppression of Ki-67 in tumor models following treatment. | Inhibition of cell proliferation. | aacrjournals.org |

| Modulation of Gene Expression (e.g., CCNB1, JUN) | Quantitative Real-Time PCR | Dose-responsive changes in gene expression in preclinical models. | Downstream pathway modulation. | aacrjournals.org |

| Thymidine Kinase 1 (TK1) Levels | mRNA analysis | Increased levels associated with acquired resistance. | Potential marker of failing efficacy. | amegroups.cn |

Biomarkers of Resistance in Preclinical Models

Despite the initial efficacy of CDKi hydrochlorides in selected patient populations, both intrinsic and acquired resistance remain significant clinical challenges. Preclinical models have been instrumental in elucidating the molecular mechanisms of resistance and identifying potential biomarkers.

The most prominent mechanism of resistance is the loss of Rb function, which renders the cells independent of CDK4/6 for cell cycle progression. amegroups.orgamegroups.cn Preclinical studies have shown that palbociclib-resistant cell lines often exhibit a loss of Rb function. amegroups.org

Another key resistance mechanism involves the activation of bypass signaling pathways that can circumvent the G1-S checkpoint. Upregulation of Cyclin E1, which activates CDK2, can drive cell cycle progression independently of CDK4/6. nih.gov Similarly, alterations in the PI3K-AKT-mTOR pathway have been implicated in resistance to CDK4/6 inhibitors in melanoma models. nih.gov

Amplification or overexpression of the target kinases, CDK4 or CDK6, can also contribute to resistance by overcoming the inhibitory effects of the drug. amegroups.org For example, prolonged exposure of breast cancer cells to abemaciclib (B560072) has been shown to induce CDK6 amplification. amegroups.org

Interactive Table: Biomarkers of Resistance to this compound in Preclinical Models

| Biomarker | Cancer Type(s) | Mechanism of Resistance | Preclinical Evidence | Citations |

| Loss of Rb Function | Breast Cancer, Glioblastoma | Bypasses the need for CDK4/6 activity for G1-S transition. | Detected in palbociclib-resistant cell lines. | amegroups.orgamegroups.cn |

| Cyclin E1 (CCNE1) Upregulation | Breast Cancer | Activates CDK2, providing an alternative pathway for cell cycle progression. | Observed in models with acquired resistance. | nih.gov |

| CDK6 Amplification | Breast Cancer | Overcomes drug-induced inhibition through increased target expression. | Induced by prolonged exposure to abemaciclib. | amegroups.org |

| FAT1 Loss | Breast Cancer | Leads to increased CDK6 expression via the Hippo pathway. | Correlates with poor prognosis in preclinical studies. | amegroups.orgamegroups.cn |

| Activation of PI3K-AKT-mTOR Pathway | Melanoma | Provides an alternative pro-proliferative signal. | Impairs sensitivity to palbociclib in melanoma cells. | nih.gov |

| Upregulation of FGFR Pathway | Lung Cancer | Activation of alternative receptor tyrosine kinase signaling. | Enriched in CDK4/6 inhibitor-resistant cancers. | nih.gov |

Development of Preclinical Reporter Systems for Real-time Monitoring